molecular formula C6H7F2N3 B13337828 (4-(Difluoromethyl)pyrimidin-2-yl)methanamine

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine

Cat. No.: B13337828
M. Wt: 159.14 g/mol
InChI Key: YXROJOOOHOQOTN-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)pyrimidin-2-yl)methanamine: is a chemical compound with the molecular formula C6H7F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the difluoromethyl group and the methanamine group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4-(Difluoromethyl)pyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of active ingredients in various products.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (2-(Difluoromethyl)pyridin-4-yl)methanamine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    (4-(Difluoromethyl)pyrimidin-2-yl)methanol: This compound has a hydroxyl group instead of a methanamine group.

Uniqueness: The uniqueness of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine lies in its specific combination of the difluoromethyl and methanamine groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

[4-(difluoromethyl)pyrimidin-2-yl]methanamine

InChI

InChI=1S/C6H7F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H,3,9H2

InChI Key

YXROJOOOHOQOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)F)CN

Origin of Product

United States

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